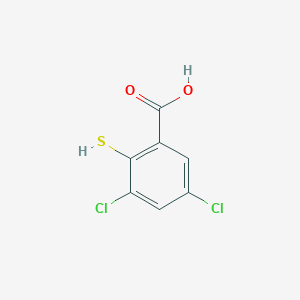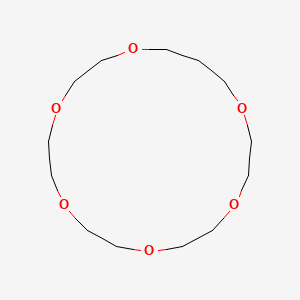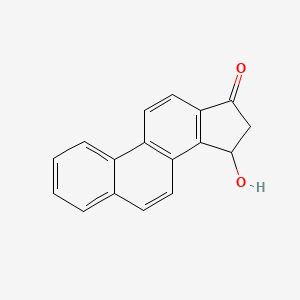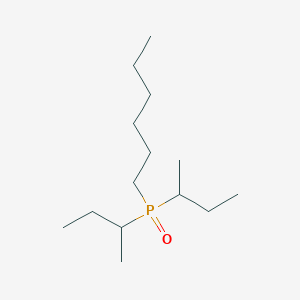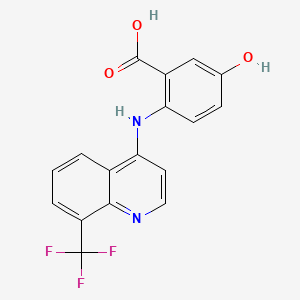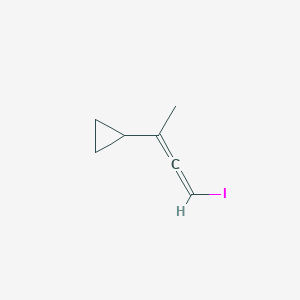
(4-Iodobuta-2,3-dien-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodobuta-2,3-dien-2-yl)cyclopropane is a chemical compound characterized by the presence of a cyclopropane ring and an iodobuta-2,3-dien-2-yl group. Cyclopropane is a three-membered carbon ring known for its high reactivity due to ring strain. The iodobuta-2,3-dien-2-yl group introduces additional complexity and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobuta-2,3-dien-2-yl)cyclopropane can be achieved through various methods. One common approach involves the use of cyclopropyl Grignard reagents in cross-coupling reactions with alkyl iodides . The reaction conditions typically involve the use of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodobuta-2,3-dien-2-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and other substituted cyclopropane derivatives.
Oxidation Reactions: Products include epoxides and other oxidized cyclopropane derivatives.
Reduction Reactions: Products include various reduced cyclopropane derivatives.
Applications De Recherche Scientifique
(4-Iodobuta-2,3-dien-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Iodobuta-2,3-dien-2-yl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and iodobuta-2,3-dien-2-yl group. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The ring strain in the cyclopropane ring also contributes to its reactivity, making it a useful intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple three-membered carbon ring with high reactivity due to ring strain.
Cyclobutane: A four-membered carbon ring with less ring strain compared to cyclopropane.
Cyclopentane: A five-membered carbon ring with minimal ring strain.
Uniqueness
(4-Iodobuta-2,3-dien-2-yl)cyclopropane is unique due to the presence of both a highly reactive cyclopropane ring and an iodobuta-2,3-dien-2-yl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
56209-51-9 |
|---|---|
Formule moléculaire |
C7H9I |
Poids moléculaire |
220.05 g/mol |
InChI |
InChI=1S/C7H9I/c1-6(4-5-8)7-2-3-7/h5,7H,2-3H2,1H3 |
Clé InChI |
FVJYKPBRFVVWQW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CI)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


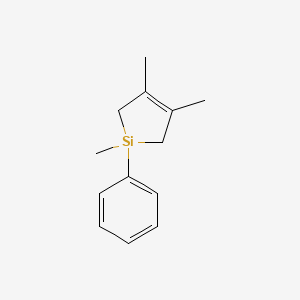
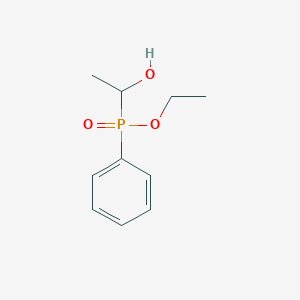
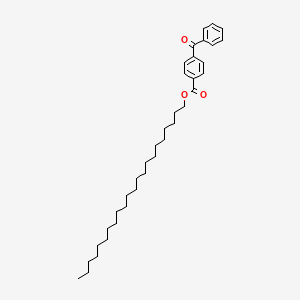
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
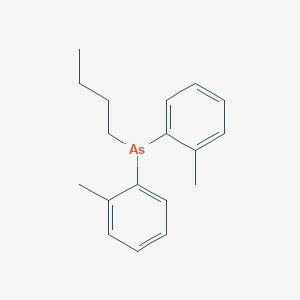

![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
